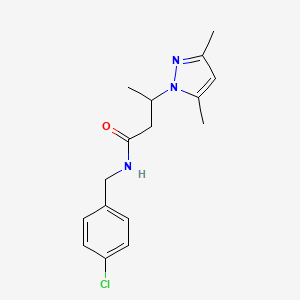
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as C21H25ClN2O, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and is synthesized through a multistep process that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its anticancer activity has been well-documented in various cancer cell lines. However, N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One possible direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the potential use of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and its potential side effects, which may help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole to form N-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with butyric anhydride to form N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. The synthesis process involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11-8-12(2)20(19-11)13(3)9-16(21)18-10-14-4-6-15(17)7-5-14/h4-8,13H,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMRGLUXFYUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

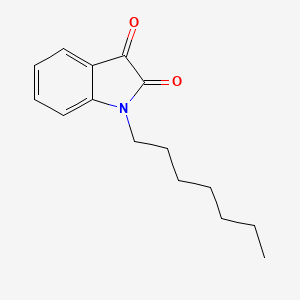

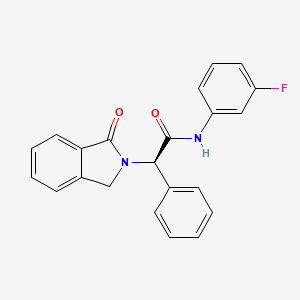

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

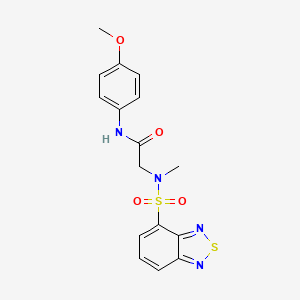
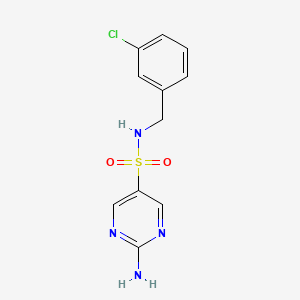
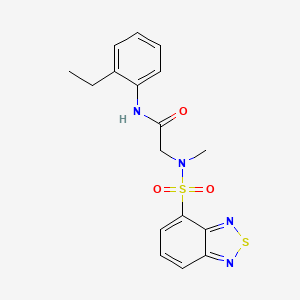

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)